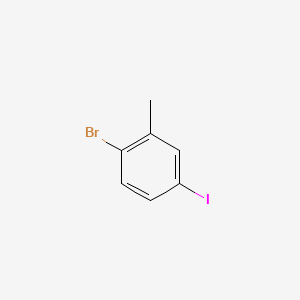

2-Bromo-5-iodotoluene

Description

Significance of Aryl Halides as Synthetic Intermediates in Complex Molecule Construction

Aryl halides are indispensable precursors in a multitude of synthetic transformations. rsc.org Their carbon-halogen bonds, while generally stable, can be activated under specific conditions to participate in a wide array of reactions, most notably in metal-catalyzed cross-coupling reactions. libretexts.orgdigitellinc.com These reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, have revolutionized the way chemists create carbon-carbon bonds, which form the backbone of most organic molecules. digitellinc.com The ability to selectively form these bonds has profound implications for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org Aryl halides are not only versatile synthetic intermediates but are also integral components of many commercial products, including insecticides, herbicides, and fungicides. libretexts.org

The reactivity of an aryl halide is heavily influenced by the nature of the halogen atom. The carbon-halogen bond strength decreases significantly from fluorine to iodine (C-F > C-Cl > C-Br > C-I). rsc.org This trend means that aryl iodides are generally more reactive in cross-coupling reactions than aryl bromides, a feature that is expertly exploited in dihalogenated compounds like 2-Bromo-5-iodotoluene. whiterose.ac.uk

Contextualizing this compound within the Framework of Aromatic Dihalide Chemistry

This compound, with its distinct bromine and iodine substituents, is a prime example of a dihalogenated aromatic compound that offers orthogonal reactivity. The greater reactivity of the carbon-iodine bond allows for selective reactions at the 5-position, leaving the bromine atom at the 2-position available for subsequent transformations. This chemoselectivity is a critical advantage in the synthesis of highly substituted and complex aromatic structures. whiterose.ac.uk

The strategic placement of the methyl group and the two different halogens on the toluene (B28343) ring makes this compound a valuable intermediate for creating a diverse range of molecules with potential applications in various fields, from medicinal chemistry to the development of organic light-emitting diodes (OLEDs). smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQOGKONVJDRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370807 | |

| Record name | 2-Bromo-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-85-8 | |

| Record name | 2-Bromo-5-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Iodotoluene

Precursor-Based Synthetic Strategies

A common and effective precursor for the synthesis of 2-bromo-5-iodotoluene is o-toluidine (B26562). This approach involves a sequence of reactions, including iodination and a diazotization-bromination sequence, to yield the target molecule.

The synthesis begins with the modification of o-toluidine, an aromatic amine. The process typically involves the initial introduction of an iodine atom, followed by the conversion of the amino group into a bromine atom.

The first key transformation is the iodination of an o-toluidine derivative. This is typically an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the benzene (B151609) ring. wikipedia.org

Synthesis from o-Toluidine Derivatives

Iodination Pathways

Electrophilic Aromatic Substitution with Iodine Sources and Oxidizing Agents

Iodination of the aromatic ring can be achieved using molecular iodine in the presence of an oxidizing agent. orgoreview.com The oxidizing agent serves to generate a more potent electrophilic iodine species, which is necessary to react with the aromatic ring. orgoreview.com A reported method involves the use of iodine powder as the iodinating reagent and sodium percarbonate as the oxidizing agent in a mixed solvent system of ethyl acetate (B1210297) and glacial acetic acid. patsnap.com This approach offers the advantage of using safe and readily available raw materials. patsnap.com The reaction conditions are generally mild, and the process is noted for its simplicity and high conversion rate of the raw material. patsnap.com

Another documented procedure for a similar transformation involves the use of iodine and an oxidizing agent like potassium peroxodisulfate in acetonitrile (B52724) at elevated temperatures. The choice of oxidizing agent and solvent system can be critical for achieving high yields and selectivity.

Detailed research findings on electrophilic iodination are summarized in the table below:

| Starting Material | Iodinating Agent | Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| o-Toluidine | Iodine Powder | Sodium Percarbonate | Ethyl Acetate / Glacial Acetic Acid | Not Specified | >72% (total mole yield of iodine atoms) | patsnap.com |

| 4-Chlorotoluene | Iodine (I₂) | Potassium Peroxodisulfate (K₂S₂O₈) | Acetonitrile | ~65 °C | ~67% |

Phase Transfer Catalysis in Iodination Reactions

Phase transfer catalysis (PTC) presents an alternative and efficient method for carrying out reactions between reactants in immiscible phases. wikipedia.orgptfarm.pl In the context of iodination, a phase transfer catalyst can facilitate the transfer of the iodide anion from an aqueous phase to an organic phase where the aromatic substrate is dissolved. wikipedia.org One patented method describes the iodination of o-toluidine using elemental iodine in the presence of a phase transfer catalyst, tetrabutylammonium (B224687) bromide, and sodium bicarbonate in water. google.com This reaction is stirred at a controlled temperature of 10-15 °C for 16-18 hours. google.com The use of PTC can enhance reaction rates and may offer a greener synthetic route by enabling the use of water as a solvent. wikipedia.org

Research findings on iodination using phase transfer catalysis are presented in the table below:

| Starting Material | Iodinating Agent | Catalyst | Base | Solvent | Temperature | Duration | Reference |

| o-Toluidine | Elemental Iodine | Tetrabutylammonium Bromide | Sodium Bicarbonate | Water | 10-15 °C | 16-18 h | google.com |

Following the iodination of the o-toluidine derivative, the next crucial step is the conversion of the amino group to a bromine atom. This is typically achieved through a diazotization reaction followed by a Sandmeyer-type bromination. wikipedia.org

Diazotization and Bromination Procedures

One-Pot Diazotization-Bromination Protocols

To improve efficiency and simplify the synthetic process, one-pot procedures for the diazotization and bromination steps have been developed. patsnap.com In such a protocol, the intermediate diazonium salt is generated in situ and immediately converted to the bromo-derivative without isolation. A reported method utilizes sodium nitrite (B80452) and hydrobromic acid as the reagents for this one-pot transformation, with copper powder and copper bromide acting as the bromination catalyst. patsnap.com This method is advantageous due to its operational simplicity and the generation of fewer byproducts. patsnap.com The hydrobromic acid used in this process can also be treated and reused, which contributes to cost savings and a more environmentally friendly process. patsnap.com

Another approach involves the diazotization of 2-methyl-4-iodoaniline (an iodinated o-toluidine derivative) to generate a diazonium salt solution, which is then reacted with cuprous bromide in the presence of hydrobromic acid at an elevated temperature of 85-90 °C to yield this compound. google.com

Detailed research findings on one-pot diazotization-bromination are summarized in the table below:

| Starting Material | Diazotization Reagents | Bromination Catalyst | Solvent/Acid | Temperature | Reference |

| 5-Iodo-2-methylaniline | Sodium Nitrite, Hydrobromic Acid | Copper Powder / Copper Bromide | Hydrobromic Acid | Not Specified | patsnap.com |

| 2-Methyl-4-iodoaniline | Not Specified | Cuprous Bromide (0.55 eq) | Hydrobromic Acid | 85-90 °C | google.com |

| 5-Iodo-2-methylaniline | n-Butyl nitrite | Copper(II) bromide | Acetonitrile | 65 °C | chemicalbook.com |

Optimization of Bromination Catalysts and Reagents

A common route to this compound involves the diazotization of an amino group, followed by a Sandmeyer-type reaction to introduce the bromine atom. wikipedia.orgorganic-chemistry.orglkouniv.ac.in In this context, the efficiency of the bromination step is highly dependent on the catalyst and reagents used. Copper powder and copper(I) bromide (CuBr) are frequently employed as catalysts in these reactions. patsnap.com

The Sandmeyer reaction, a cornerstone in the synthesis of aryl halides from aryl diazonium salts, utilizes copper(I) salts to facilitate the substitution. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the halide to form the final product, regenerating the copper(I) catalyst in the process. wikipedia.org

In a patented method for synthesizing this compound, a one-pot approach is described where diazotization and bromination are combined. patsnap.com This process uses sodium nitrite and hydrobromic acid as the reaction reagents, with a combination of copper powder and copper bromide serving as the bromination catalyst. patsnap.com This streamlined approach is noted for its simplicity and for generating fewer byproducts. patsnap.com Another documented synthesis involves reacting the iodinated intermediate with copper(II) bromide and n-butyl nitrite in acetonitrile. chemicalbook.com

The Gattermann reaction offers an alternative where copper powder is used in conjunction with a hydrogen halide, often by warming the diazonium salt solution. jncollegeonline.co.in While both Sandmeyer and Gattermann reactions are effective, the Sandmeyer reaction is often preferred.

| Catalyst/Reagent System | Starting Material | Key Reaction Type | Reference |

| Copper Powder / Copper Bromide | 4-Iodo-2-methylaniline (B78855) | Diazotization/Bromination | patsnap.com |

| Copper(II) Bromide / n-Butyl Nitrite | Iodinated o-toluidine derivative | Bromination | chemicalbook.com |

| Copper(I) salts (general) | Aryl Diazonium Salts | Sandmeyer Reaction | wikipedia.orgorganic-chemistry.org |

Control of Reaction Conditions for Yield and Selectivity

The yield and selectivity of this compound synthesis are significantly influenced by reaction conditions such as temperature, reaction time, and solvent systems. For instance, in a multi-step synthesis starting from o-toluidine, the initial iodination step is conducted at approximately 20°C for 1.5 hours. chemicalbook.com The subsequent bromination is then carried out at a higher temperature of 65°C. chemicalbook.com

A patented method details a precise temperature control strategy for the iodination of o-toluidine. patsnap.com The reaction is initially maintained at 27°C (±1°C) for 1.5 hours, then the temperature is raised to 48°C by heating the water bath to 53°C, and held for approximately 2.5 hours. patsnap.com This careful temperature management is crucial for the reaction to proceed to completion, as indicated by the stabilization of the reaction solution's color. patsnap.com The choice of solvent is also critical; a mixed solvent system of ethyl acetate and glacial acetic acid is employed in this process. patsnap.com

In another synthesis, the reaction temperature for the iodination of o-toluidine is kept at 29°C (±1°C) for 1.5 hours, followed by heating to 49°C (by raising the water bath to 54°C) for about 3 hours. patsnap.com These examples highlight the importance of optimizing thermal profiles to maximize the conversion rate and yield, which can reach up to 72% for the iodine atom incorporation. patsnap.com

| Step | Temperature | Time | Solvent | Key Observation | Reference |

| Iodination | 20°C | 1.5 hours | Water | - | chemicalbook.com |

| Bromination | 65°C | - | Acetonitrile | - | chemicalbook.com |

| Iodination | 27°C (±1°C) then 48°C | 1.5h then ~2.5h | Ethyl Acetate / Glacial Acetic Acid | Color change of reaction solution | patsnap.com |

| Iodination | 29°C (±1°C) then 49°C | 1.5h then ~3h | Ethyl Acetate / Glacial Acetic Acid | - | patsnap.com |

Alternative Halogenation Sequences for Directed Synthesis

The synthesis of di-substituted halotoluenes like this compound often relies on the sequential introduction of halogen atoms. A common strategy begins with the iodination of o-toluidine, followed by a Sandmeyer reaction to replace the amino group with bromine. patsnap.comchemicalbook.com This approach leverages the directing effects of the methyl and amino groups on the toluidine starting material to achieve the desired substitution pattern.

The process typically involves:

Iodination: o-Toluidine is treated with an iodinating agent, such as iodine powder, in the presence of an oxidizing agent like sodium percarbonate. patsnap.com This step places the iodine atom at the para position relative to the amino group, yielding 4-iodo-2-methylaniline.

Diazotization and Bromination: The resulting 4-iodo-2-methylaniline is then subjected to diazotization using sodium nitrite in an acidic medium, followed by a copper-catalyzed bromination to replace the diazonium group with a bromine atom, ultimately forming this compound. patsnap.comchemicalbook.com

This sequential method provides a controlled pathway to the target molecule, where the order of halogen introduction is key to achieving the correct isomer.

Achieving regioselectivity—the control of where substituents add to the aromatic ring—is paramount in synthesizing a specific isomer like this compound. The directing effects of the substituents already present on the toluene (B28343) ring are exploited to guide the incoming electrophiles (the halogens) to the desired positions.

Starting with o-toluidine, the amino group (-NH2) is a strong ortho-, para-director, while the methyl group (-CH3) is a weaker ortho-, para-director. During iodination, the iodine atom is directed to the position para to the powerful activating amino group, resulting in 4-iodo-2-methylaniline. patsnap.com Once the amino group is converted to a diazonium salt, it is replaced by bromine in the Sandmeyer reaction. wikipedia.orgpatsnap.com This strategy ensures the final 2-bromo-5-iodo arrangement.

Alternative strategies might involve starting with a different isomer of toluidine or a pre-halogenated toluene. For example, to synthesize a different isomer like m-bromotoluene, one might start with p-toluidine, perform a deamination of the amino group after introducing bromine, a process that highlights how starting materials dictate the final isomeric product. lkouniv.ac.in The synthesis of specific positional isomers requires meticulous control over reaction conditions and the selection of appropriate starting materials and directing groups.

Sequential Introduction of Halogens to Toluene Backbone

Synthesis from Related Bromotoluene and Iodotoluene Isomers

While the synthesis from o-toluidine is a common route, this compound can potentially be synthesized from other halogenated toluene isomers. For instance, it is theoretically possible to start with 2-bromotoluene (B146081) and introduce an iodine atom, or start with 3-iodotoluene (B1205562) and add a bromine atom. However, these direct halogenations can be challenging due to the directing effects of the existing halogens, which might not favor the desired 2,5-substitution pattern and could lead to a mixture of isomers. mdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating C-C bonds but can also be adapted for the synthesis of complex halogenated aromatics, though this is more common for creating biaryl structures from compounds like 5-bromo-2-iodotoluene (B45939) rather than synthesizing the compound itself. smolecule.com

A more plausible route from an isomer involves functional group manipulation. For example, starting with 2-bromo-4-methylaniline, one could perform a Sandmeyer reaction to replace the amino group with iodine. lkouniv.ac.in This would yield 2-bromo-4-iodotoluene, a different isomer. To obtain this compound, one would need to start with an aniline (B41778) that has the amino and methyl groups positioned to direct the halogens to the 2- and 5- positions relative to each other after the necessary reactions.

Advanced Spectroscopic and Mechanistic Elucidation in 2 Bromo 5 Iodotoluene Research

Application of Advanced Spectroscopic Techniques for Structural Confirmation in Synthetic Pathways

The precise structure of 2-bromo-5-iodotoluene and its intermediates is critical for understanding its reactivity and for its application in organic synthesis. smolecule.com Advanced spectroscopic methods are indispensable for this purpose. While basic techniques provide initial characterization, more sophisticated approaches are required for unambiguous structural elucidation.

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula, C7H6BrI, by providing a highly accurate mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is used to determine the connectivity of atoms by analyzing chemical shifts and coupling patterns, which can be compared with literature values for confirmation.

In the broader context of halotoluenes, Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry has been employed to study the photodissociation of related compounds like iodotoluene and bromotoluene radical cations. koreascience.krresearchgate.netacs.org This technique allows for the trapping and detailed study of ions, providing insights into their structure and reactivity. koreascience.krkoreascience.kr For instance, in the study of o-bromotoluene, coaxially oriented beam resonator arrangement Fourier transform microwave (COBRA-FTMW) spectroscopy has been utilized to investigate its rotational spectra, revealing fine and hyperfine structures caused by the internal rotation of the methyl group and the nuclear quadrupole moment of the bromine atom. rsc.org While not directly applied to this compound in the provided literature, these advanced methods demonstrate the powerful tools available for the detailed structural characterization of halogenated toluenes.

Reaction Mechanism Investigations for this compound Transformations

Understanding the reaction mechanisms of this compound is essential for predicting its behavior in chemical reactions and for designing new synthetic routes. These investigations often involve a combination of computational and experimental approaches.

Computational Chemistry and Theoretical Studies on Reaction Pathways

Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms at the molecular level. scispace.com Theoretical studies provide insights into aspects of a reaction that are often difficult or impossible to observe experimentally. scispace.com

The exploration of potential energy surfaces (PESs) is a cornerstone of computational mechanistic studies. acs.orgresearchgate.netresearchgate.net A PES maps the energy of a molecule as a function of its geometry, revealing the most stable structures (reactants, intermediates, and products) and the transition states that connect them. By calculating the energies of these stationary points, chemists can predict the most likely reaction pathways.

For halotoluene radical cations, density functional theory (DFT) has been used to calculate their potential energy surfaces for dissociation. acs.orgresearchgate.net These calculations show that the dissociation process often involves multiple steps and competing pathways. acs.orgresearchgate.net For example, in the dissociation of bromotoluene radical cations, the formation of the benzylium (B8442923) ion is kinetically favored over the more thermodynamically stable tropylium (B1234903) ion because it involves a lower energy barrier and fewer rearrangement steps. koreascience.kracs.org The study of these pathways involves locating transition states, which represent the highest energy point along a reaction coordinate, and intermediates, which are local minima on the PES. acs.org

Table 1: Calculated Activation Barriers for Rearrangement of Halotoluene Radical Cations This table is generated based on data for related halotoluene compounds and illustrates the type of data obtained from computational studies. Specific values for this compound are not available in the provided search results.

| Isomer | Activation Barrier (eV) for Rearrangement to Benzyl (B1604629) Cation Precursor |

| o-iodotoluene | 1.77 acs.org |

| m-iodotoluene | 1.88 acs.org |

| p-iodotoluene | 1.90 acs.org |

The nature of the halogen substituents significantly influences the dissociation mechanisms of halotoluenes. researchgate.netresearchgate.net The strength of the carbon-halogen bond and the electronegativity of the halogen atom are key factors. researchgate.net In the dissociation of dihalogeno phenylarsenium ions, the preferred fragmentation route depends on the strength of the As-X bond. researchgate.net A similar trend is expected for halotoluenes.

Studies on halotoluene radical cations have shown that as the halogen atom changes from chlorine to iodine, the dissociation dynamics are altered. researchgate.net For instance, the formation of the tropylium ion becomes more significant with increasing energy, particularly for iodotoluene isomers. researchgate.net The halogen atom also affects the rotational motion of the dissociating molecule, a phenomenon known as the "anchor effect," which influences the energy distribution in the products. rsc.org Furthermore, the internal motions of other parts of the molecule can mediate the breaking of the carbon-halogen bond. synchrotron-soleil.fr

Theoretical calculations are instrumental in understanding and predicting the regioselectivity of functionalization reactions. semanticscholar.org In the context of this compound, this would involve determining which of the two halogen atoms is more likely to react or which position on the aromatic ring is most susceptible to substitution.

While specific theoretical studies on the regioselectivity of this compound were not found, related research highlights the approaches used. For instance, in palladium-catalyzed reactions, computational studies can predict the compatibility of different electrophiles and explain the observed regioselectivity. nih.gov In the study of electrophilic aromatic substitution, computational models can help understand how protecting groups can direct the reaction to a specific position on the aromatic ring. worktribe.com For this compound, theoretical calculations could be used to model the transition states for reactions at the bromine and iodine positions, thereby predicting which would be the preferred site of reaction under different conditions.

Influence of Halogen Atoms on Dissociation Mechanisms of Halotoluenes

Time-Resolved Studies of Dissociation Dynamics for Halotoluene Radical Cations

Time-resolved spectroscopic techniques provide real-time observation of chemical reactions, offering a dynamic perspective that complements the static picture provided by computational studies. researchgate.net These experiments can measure the rates of bond cleavage and the formation of products on very short timescales.

Time-resolved photodissociation (TRPD) spectroscopy, often coupled with FT-ICR mass spectrometry, has been extensively used to study the unimolecular dissociation of halotoluene radical cations. koreascience.krresearchgate.netacs.org In these experiments, the parent ions are generated, isolated, and then excited with a laser pulse. The appearance of fragment ions is then monitored as a function of time. koreascience.krkoreascience.kr

These studies have revealed that the dissociation of halotoluene radical cations often proceeds through competing pathways. acs.org At low internal energies, the formation of the benzyl cation is typically the dominant channel, while at higher energies, the formation of the tropylium ion becomes more prevalent. koreascience.krkoreascience.kr The rates of these dissociation processes are highly dependent on the internal energy of the ion and the nature of the halogen substituent. acs.orgacs.org

Kinetic and Thermodynamic Parameters of Reactions Involving this compound

A detailed survey of scientific literature reveals a notable scarcity of specific, experimentally-determined kinetic and thermodynamic data for reactions involving this compound. While this compound is utilized in various synthetic applications, dedicated studies quantifying the rates, activation energies, and thermodynamic profiles of its reactions are not extensively published. However, by examining the reactivity of analogous aryl halides, particularly in the context of transition metal-catalyzed cross-coupling reactions, we can elucidate the general kinetic and thermodynamic principles that govern the transformations of this compound.

The structure of this compound, featuring two different halogen substituents on a toluene (B28343) ring, makes it a prime candidate for selective cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings. nih.govresearchgate.net In these reactions, the carbon-halogen bond is selectively activated by a transition metal catalyst, typically palladium, to form a new carbon-carbon bond. nih.gov

Key Mechanistic Steps and their Kinetic Implications:

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The rate of this step is highly dependent on the nature of the halogen. Generally, the reactivity follows the order C-I > C-Br > C-Cl. For this compound, the significantly weaker carbon-iodine bond is expected to react much more readily and selectively with the palladium catalyst than the carbon-bromine bond. Studies on competitive reactions between p-iodotoluene and p-bromotoluene confirm that the catalyst differentiates effectively between the two halides. acs.org This suggests that under controlled conditions, reactions can be performed selectively at the iodine-bearing position. The oxidative addition step is often, but not always, the rate-limiting step of the catalytic cycle. nih.gov

Transmetalation: Following oxidative addition, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling). nih.gov The rate of this step is influenced by factors such as the choice of base, solvent, and the nature of the organometallic partner.

Reductive Elimination: In the final step, the two organic moieties on the palladium center are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, allowing the cycle to continue. nih.gov

The specific kinetic and thermodynamic parameters for a given reaction provide deep insight into its mechanism. While precise values for this compound are not available, the table below outlines the key parameters and their significance in the context of related reactions.

Table 1: General Kinetic and Thermodynamic Parameters in Aryl Halide Cross-Coupling Reactions

| Parameter | Symbol | Significance |

| Rate Constant | k | Measures the speed of a chemical reaction. A higher rate constant indicates a faster reaction under given conditions. |

| Activation Energy | Ea | The minimum energy required to initiate the reaction. A lower activation energy corresponds to a faster reaction rate. The difference in Ea for C-I vs. C-Br bond cleavage dictates the selectivity in molecules like this compound. |

| Enthalpy of Activation | ΔH‡ | The change in heat content in going from the reactants to the transition state. It is closely related to the activation energy. |

| Entropy of Activation | ΔS‡ | The change in disorder in going from the reactants to the transition state. It reflects the degree of molecular organization required to reach the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The overall energy barrier of the reaction, combining both enthalpic and entropic contributions (ΔG‡ = ΔH‡ - TΔS‡). It is the most definitive measure of the reaction rate. |

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. organic-chemistry.orgwikipedia.org For substrates like this compound, palladium-catalyzed reactions are particularly powerful, as they can exploit the reactivity difference between the C-I and C-Br bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, forming a new C-C bond. libretexts.orgfishersci.comnobelprize.org It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of many organoboron reagents. fishersci.comnobelprize.org

A key feature of cross-coupling reactions with polyhalogenated arenes is the potential for chemoselectivity, reacting at one halogen site while leaving another intact for subsequent transformations. nih.gov In palladium-catalyzed reactions, the reactivity of aryl halides generally follows the order C-I > C-OTf > C-Br > C-Cl. This established trend is a result of the bond dissociation energies of the carbon-halogen bond, which dictates the ease of the initial oxidative addition step in the catalytic cycle. libretexts.org

For this compound, this reactivity difference allows for selective coupling at the more reactive C-I bond. By carefully controlling the reaction conditions, such as the catalyst, ligands, and temperature, an aryl or vinyl group from an organoboron reagent can be introduced at the 5-position, leaving the bromine atom at the 2-position available for a second, different coupling reaction. smolecule.com This stepwise functionalization is a powerful strategy for the synthesis of highly substituted, unsymmetrical biaryl compounds and other complex molecules. smolecule.com While Pd(0)-catalyzed reactions can sometimes have non-intuitive selectivity based on a complex interplay of factors, the general predictability for C-I vs C-Br coupling holds. nih.govresearchgate.net

Table 1: General Reactivity Order in Palladium-Catalyzed Cross-Coupling

| Bond Type | General Reactivity |

|---|---|

| C-I | Highest |

| C-OTf | High |

| C-Br | Medium |

| C-Cl | Lowest |

The choice of ligand coordinated to the palladium center is crucial and can profoundly influence catalytic activity, stability, and selectivity. nih.govlibretexts.org Ligands can affect the electronic and steric properties of the catalyst, thereby modulating the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). libretexts.org

For dihalogenated substrates, ligands can even be used to alter or invert the conventional site selectivity. nih.govacs.org While the typical C-I over C-Br selectivity is common, specific ligands can enhance this preference or, in some unconventional cases, promote reaction at the less reactive site. For instance, sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can create a specific steric environment around the palladium atom that favors insertion into one C-X bond over another. libretexts.orgnih.gov The ratio of ligand to palladium can also be a critical factor; studies on 2,4-dibromopyridine (B189624) have shown that different PPh₃:Pd ratios can switch the reaction from the typical C2-selective coupling to an atypical C4-selective one. nih.govwhiterose.ac.uk Although specific studies detailing ligand-controlled inversion for this compound are not prevalent, the principles established for other dihaloarenes suggest that ligands like P(tBu)₃, S-Phos, or various bidentate ligands (e.g., dppf) could be employed to optimize the yield and selectivity of its Suzuki-Miyaura reactions. libretexts.orgacs.orgclockss.org

Table 2: Examples of Ligands Used in Suzuki-Miyaura Coupling

| Ligand Type | Examples | General Application |

|---|---|---|

| Monodentate Phosphines | PPh₃, P(o-tol)₃, P(tBu)₃, S-Phos | General and specialized applications, including for less reactive substrates. libretexts.orgacs.orgclockss.org |

| Bidentate Phosphines | dppf, dppe, BINAP | Often provide higher rates and yields, useful for challenging substrates. wikipedia.orgacs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr | Strong electron-donating ligands, can promote unconventional selectivity. nih.gov |

The Suzuki-Miyaura reaction is known for its broad substrate scope. nobelprize.orgresearchgate.netresearchgate.net A wide variety of organoboron reagents, including aryl-, heteroaryl-, alkenyl-, and even alkylboronic acids and esters, can be coupled with aryl halides. fishersci.comuwindsor.canih.gov In the context of this compound, this allows for the introduction of a diverse array of substituents.

The reaction generally tolerates a wide range of functional groups on both coupling partners, such as esters, ketones, nitro groups, and nitriles, which is a significant advantage over other coupling methods like those using more reactive organometallic reagents. libretexts.orgnobelprize.org However, some challenges can arise. For example, sterically hindered substrates, such as those with ortho-substituents like the methyl group in this compound or on the incoming boronic acid, may react more slowly. researchgate.netresearchgate.net In such cases, reaction conditions, including the choice of catalyst, ligand, base, and temperature, must be carefully optimized to achieve good yields. nobelprize.orgresearchgate.net For instance, the coupling of 2-formylphenylboronic acid with the sterically hindered 2-iodotoluene (B57078) was shown to be challenging under aqueous basic conditions but could be improved by using an ester of the boronic acid under anhydrous conditions. nobelprize.org

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds by coupling aryl halides or triflates with amines. organic-chemistry.orgwikipedia.orglibretexts.org This reaction has become a primary tool for synthesizing aryl amines, which are prevalent in pharmaceuticals and other functional materials. wikipedia.orgresearchgate.net The reaction typically requires a palladium precursor, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide. researchgate.net

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is expected to proceed with high chemoselectivity at the C-I bond. The greater reactivity of the aryl iodide facilitates oxidative addition to the Pd(0) catalyst at lower temperatures than the aryl bromide, allowing for selective mono-amination. nih.gov Research on other dihaloarenes has shown that selective C-N bond formation at the iodine position is readily achievable. acs.org

A study on cobalt-catalyzed amination, a related transformation, specifically used this compound as a substrate with lithium hexamethyldisilazide (LiN(SiMe₃)₂), demonstrating that C-N bond formation can be achieved with this dihalogenated scaffold. rsc.org While this example uses cobalt, it underscores the feasibility of amination reactions on this substrate. For palladium-catalyzed systems, a variety of primary and secondary amines, as well as ammonia (B1221849) equivalents, can be used as coupling partners. organic-chemistry.orgorganic-chemistry.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as XPhos or those from the Buchwald dialkylbiarylphosphine family often providing the best results, especially for challenging substrates. researchgate.net

Table 3: Common Reagents in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Pd(0) species. libretexts.orgnih.gov |

| Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes the catalyst and modulates reactivity. wikipedia.orgresearchgate.net |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates catalyst turnover. libretexts.orgacs.org |

| Amine Source | Primary amines, secondary amines, ammonia equivalents (e.g., LiN(SiMe₃)₂) | The nitrogen nucleophile for C-N bond formation. rsc.orgorganic-chemistry.org |

Other Palladium-Catalyzed Cross-Coupling Reactions

Heck Reaction (C-C bond formation)

The Heck reaction, a palladium-catalyzed method for coupling aryl halides with alkenes, demonstrates the differential reactivity of the C-I and C-Br bonds. researchgate.net In substrates containing both iodo and bromo substituents, the reaction can be directed to occur selectively at the more reactive C-I bond. researchgate.net

While specific studies on this compound are not extensively detailed, research on its isomer, 3-bromo-4-iodotoluene, illustrates the principles of this selective transformation. A palladium-catalyzed Heck reaction between 3-bromo-4-iodotoluene and 1,1-diphenylethylene (B42955) was observed to proceed, leading to the formation of a 9-arylphenanthrene derivative through a sequence involving the initial Heck coupling followed by an intramolecular C-H arylation. beilstein-journals.org This type of sequential reaction highlights the ability to engage the more reactive halide in the initial C-C bond formation. The general reactivity trend indicates that aryl iodides are more reactive than aryl bromides in Heck couplings. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Key Observation | Ref |

| 3-Bromo-4-iodotoluene | 1,1-Diphenylethylene | Pd catalyst with KOPiv/Cs₂CO₃ base | Formation of a phenanthrene (B1679779) derivative via a Heck reaction followed by intramolecular C–H arylation. | beilstein-journals.org |

| General Aryl Halide | Alkene | Pd(OAc)₂ / Ligand / Base | Reactivity order: Ar-I > Ar-Br > Ar-Cl. Selective coupling at the C-I bond is achievable. | researchgate.net |

Kumada and Stille Coupling Reactions

The Kumada coupling, which utilizes Grignard reagents, and the Stille coupling, which employs organostannanes, are powerful methods for C-C bond formation. The chemoselectivity in dihalogenated substrates like this compound is a key feature of these reactions. The palladium-catalyzed Stille reaction, for instance, can be performed selectively at the C-I position, leaving the C-Br bond available for a subsequent, different coupling reaction. nih.gov This stepwise functionalization is highly valuable in the synthesis of complex organic molecules. smolecule.com

This principle was demonstrated in the chemoselective Negishi cross-coupling (which uses organozinc reagents, similar to Kumada) of 2-bromo-5(or 6)-tri-n-butylstannylpyridines. The Pd(PPh₃)₄-catalyzed reaction with alkylzinc reagents occurred selectively at the C-Br position, leaving the stannyl (B1234572) group untouched for a subsequent Stille coupling. nih.gov This highlights the ability to selectively react one functional group in the presence of another based on the choice of catalyst and coupling partners. For dihaloarenes, the greater reactivity of the C-I bond over the C-Br bond allows for predictable, selective coupling. smolecule.com

Ruthenium-Catalyzed C-H Arylations and Functionalizations

Recent advancements have shown that ruthenium complexes can effectively catalyze C-H activation and arylation reactions. These methods offer a more atom-economical approach to forming biaryl compounds by avoiding the need for pre-functionalized organometallic reagents.

Photo-Induced Catalysis at Ambient Temperature

Visible-light-induced ruthenium catalysis has emerged as a mild and efficient method for C-H arylation. goettingen-research-online.deiitpkd.ac.in Unlike traditional thermal methods that often require high temperatures, photo-induced processes can be conducted at ambient temperature. goettingen-research-online.deresearchgate.net This approach has been successfully applied to the reaction of this compound. In a study by Ackermann and colleagues, the light-induced C-H arylation of a naphthyl-pyrazole with this compound was achieved using a ruthenium(II) acetate (B1210297) catalyst under irradiation with blue LEDs at 30-35°C. goettingen-research-online.deiitpkd.ac.in This reaction yielded the desired mono-arylated product where the aryl group from this compound was coupled to the naphthyl-pyrazole. goettingen-research-online.deiitpkd.ac.in Mechanistic studies suggest that the process involves biscyclometalated ruthenium complexes as key intermediates in the photoredox cycle. goettingen-research-online.deresearchgate.net

Chemo- and Regioselectivity in Ruthenium-Catalyzed Processes

The photo-induced ruthenium-catalyzed C-H arylation demonstrates remarkable chemo- and regioselectivity. When naphthyl-pyrazole was reacted with this compound under these mild, light-induced conditions, the reaction proceeded selectively at the C-I bond to form the desired mono-arylated product. goettingen-research-online.deiitpkd.ac.in Crucially, the C-Br bond remained intact, and undesired side reactions like protodebromination, which were observed under conventional thermal conditions, were avoided. goettingen-research-online.de This improved chemoselectivity highlights a significant advantage of the photo-induced method, as it preserves a valuable functional handle (the bromine atom) for potential subsequent transformations. goettingen-research-online.de

| Substrates | Catalyst / Conditions | Product | Selectivity Outcome | Ref |

| Naphthyl-pyrazole + this compound | [Ru(OAc)₂(p-cymene)], K₂CO₃, blue LEDs, 30-35°C | Mono-arylated product (at the iodine position) | High chemoselectivity; C-Br bond remains intact. | goettingen-research-online.deiitpkd.ac.in |

| Naphthyl-pyrazole + this compound | Thermal Conditions | Undesired protodebromination | Poor chemoselectivity; loss of the bromine atom. | goettingen-research-online.de |

Cobalt-Catalyzed Amination of Aryl Halides

The development of amination reactions using earth-abundant first-row transition metals like cobalt is a significant goal in sustainable chemistry. Cobalt(I)-based catalysts have been shown to be effective for the amination of aryl halides. rsc.orgrsc.org These reactions provide a pathway to synthesize primary arylamines, which are important structural motifs in pharmaceuticals and functional materials. researchgate.netresearchgate.net

Mechanism of Cobalt(I)-Catalyzed Amination

The mechanism of cobalt(I)-catalyzed amination of aryl halides with reagents such as lithium hexamethyldisilazide (LiN(SiMe₃)₂) has been investigated through both experimental and computational studies. rsc.orgresearchgate.net The reaction is proposed to proceed through a closed-shell Co(I)/Co(III) catalytic cycle, avoiding single-electron pathways that can lead to undesired side products. rsc.orgrsc.org

The proposed mechanism consists of several key steps: rsc.orgresearchgate.net

Catalyst Activation : The pre-catalyst, such as (PPh₃)₃CoCl, reacts with the amine nucleophile (e.g., LiN(SiMe₃)₂) to generate the active Co(I)-amide species, (PPh₃)₂CoN(SiMe₃)₂, which is believed to be the active catalyst. rsc.orgrsc.org

Oxidative Addition : The aryl halide (Ar-X) undergoes oxidative addition to the Co(I) center. Density Functional Theory (DFT) calculations suggest a favorable dissociative concerted pathway, where a phosphine ligand first dissociates from the cobalt complex, followed by the concerted oxidative addition of the C-X bond to form a Co(III) intermediate, (PPh₃)₂Co(Ar)(X)(N(SiMe₃)₂). researchgate.net

Transmetalation/Substitution : The resulting Co(III) species may undergo substitution with another equivalent of the nucleophile. rsc.org

Reductive Elimination : The final step is the C-N bond-forming reductive elimination from the Co(III) center, which releases the aminated product, ArN(SiMe₃)₂, and regenerates a Co(I) species.

Catalyst Regeneration : Ligand exchange regenerates the active catalytic species, allowing it to re-enter the catalytic cycle. researchgate.net

This mechanistic pathway is supported by stoichiometric and kinetic studies, which are inconsistent with a single-electron transfer mechanism involving Co(II) intermediates. rsc.orgrsc.org

Substrate Scope and Limitations in Cobalt-Catalyzed Aminations

The exploration of cobalt as a catalyst for cross-coupling reactions has revealed it to be a viable, more earth-abundant alternative to precious metals like palladium. In the context of C-N bond formation, cobalt-catalyzed aminations of aryl halides have been investigated, demonstrating a unique reactivity profile.

A study on cobalt(I)-catalyzed amination of aryl halides using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) as the nitrogen source has provided insights into the substrate scope. nih.gov The optimized conditions for this transformation typically involve a cobalt(I) catalyst, such as one generated in situ from a cobalt(II) precursor and a phosphine ligand like DPEPhos, in a solvent like toluene at elevated temperatures. nih.gov

The reactivity of the aryl halide substrate is highly dependent on the nature of the halogen. Aryl iodides are generally the most reactive substrates, affording excellent yields of the aminated product. Aryl bromides also participate in the reaction, providing good, albeit lower, yields compared to their iodide counterparts. In contrast, aryl chlorides are typically unreactive under these conditions. nih.gov This reactivity trend (I > Br > Cl) is a hallmark of many metal-catalyzed cross-coupling reactions and is attributed to the bond dissociation energies of the carbon-halogen bonds.

When this compound is employed as a substrate in these cobalt-catalyzed aminations, a high degree of selectivity is observed. The reaction proceeds exclusively at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact. This chemoselectivity is a significant advantage, as the remaining bromine atom can be utilized for subsequent transformations.

However, a notable limitation of this cobalt-catalyzed system is its sensitivity to steric hindrance. While the system is effective for a range of electronically diverse aryl halides, including those with electron-donating and electron-withdrawing groups, substrates with significant steric bulk, particularly in the ortho position to the halogen, can be challenging. nih.gov For instance, while the amination of many ortho-substituted aryl halides that are problematic for palladium-based catalysts proceeds successfully, highly hindered substrates may result in lower yields or require more forcing conditions. nih.gov

Table 1: Cobalt-Catalyzed Amination of Aryl Halides

| Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| Iodobenzene | N,N-Bis(trimethylsilyl)aniline | 95 | nih.gov |

| Bromobenzene | N,N-Bis(trimethylsilyl)aniline | 78 | nih.gov |

| Chlorobenzene | N/A | 0 | nih.gov |

| 4-Iodotoluene | N,N-Bis(trimethylsilyl)-4-methylaniline | 98 | nih.gov |

| This compound | 2-Bromo-5-(N,N-bis(trimethylsilyl)amino)toluene | Selective amination at C-I | nih.gov |

Copper-Mediated Coupling Reactions (e.g., Ullmann-type reactions)

Copper-mediated coupling reactions, particularly the Ullmann condensation, represent one of the earliest methods for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve the coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol) or another aryl halide (for biaryl synthesis) in the presence of a stoichiometric or catalytic amount of copper, often at high temperatures. nih.govorganic-chemistry.org

The reactivity of aryl halides in Ullmann-type reactions follows the general trend I > Br > Cl, consistent with the C-X bond strength. nih.gov This differential reactivity is particularly relevant for substrates like this compound, which possesses two different halogen atoms. The significantly more reactive C-I bond allows for selective functionalization at the 5-position, while the C-Br bond at the 2-position remains available for subsequent cross-coupling reactions. This chemoselectivity is a powerful tool in the synthesis of complex, polysubstituted aromatic compounds.

For instance, in a classic Ullmann biaryl synthesis, reacting this compound with another aryl iodide in the presence of copper powder would be expected to yield a mixture of products, but the selective reaction at the iodo-substituted position is anticipated to be the major pathway. Modern advancements in Ullmann-type reactions often employ copper(I) salts (e.g., CuI) in the presence of ligands and a base, which can facilitate the reaction under milder conditions and improve yields and selectivity. nih.govnih.gov

The choice of ligand is crucial in modern copper-catalyzed coupling reactions. Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines have been shown to significantly enhance the efficiency of Ullmann-type couplings. nih.govnih.gov These ligands can stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

In the context of this compound, an Ullmann-type coupling with a phenol (B47542) (O-arylation) or an amine (N-arylation) would be expected to proceed selectively at the C-I bond. For example, the reaction of this compound with a phenol in the presence of a copper catalyst and a suitable base like potassium carbonate or cesium carbonate would yield the corresponding 4-bromo-3-methylphenyl ether.

Table 2: Expected Selectivity in Copper-Mediated Couplings of this compound

| Reactant 1 | Reactant 2 (Nucleophile) | Expected Major Product | Reaction Type | Anticipated Selectivity |

|---|---|---|---|---|

| This compound | Phenol | 2-Bromo-5-phenoxytoluene | Ullmann Ether Synthesis | High for C-I substitution |

| This compound | Aniline (B41778) | N-(4-Bromo-3-methylphenyl)aniline | Ullmann N-Arylation | High for C-I substitution |

| This compound | Thiophenol | 2-Bromo-5-(phenylthio)toluene | Ullmann S-Arylation | High for C-I substitution |

| This compound | This compound | 4,4'-Dibromo-3,3'-dimethylbiphenyl | Ullmann Biaryl Synthesis (Homocoupling) | Reaction at both C-I and C-Br possible, with C-I being more reactive |

Note: The data in this table is based on established principles of Ullmann reaction selectivity and may not represent experimentally verified outcomes for this compound in all cases.

Conclusion

2-Bromo-5-iodotoluene stands as a testament to the power and elegance of strategic halogenation in organic synthesis. Its unique arrangement of two different halogens on a toluene (B28343) framework provides a platform for selective and sequential functionalization, a highly sought-after attribute in the construction of complex molecules. The ability to precisely control chemical reactions at specific sites on the aromatic ring, primarily through leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds in cross-coupling reactions, has cemented its role as a key building block. As researchers continue to push the boundaries of medicinal chemistry and materials science, the demand for versatile and precisely functionalized intermediates like this compound is only expected to grow, ensuring its continued relevance in the landscape of advanced organic synthesis.

Regioselective Functionalization and Synthetic Applications of 2 Bromo 5 Iodotoluene Derivatives

Directed Functionalization of the Aromatic Ring

The presence of three distinct substituents—a bromine atom, an iodine atom, and a methyl group—on the toluene (B28343) ring of 2-bromo-5-iodotoluene provides multiple handles for selective chemical reactions. The differing reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the directing effects of the methyl group, allows for precise control over where new functional groups are introduced on the aromatic ring.

Strategies for Achieving Ortho, Meta, and Para Selectivity

The inherent substitution pattern of this compound dictates the regiochemical outcome of many reactions. The positions on the ring are numbered starting from the methyl group as position 1. Therefore, the bromine is at position 2 and the iodine is at position 5. The remaining open positions for substitution are 3, 4, and 6.

Ortho-selectivity: Directed ortho-metalation (DoM) is a powerful strategy for achieving functionalization at the position ortho to a directing group. wikipedia.org In this reaction, a strong base, typically an organolithium reagent, deprotonates the aromatic ring at the position adjacent to a directing metalation group (DMG). wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org While the methyl group in this compound is not a classical DMG, the bromine atom can exert a modest directing effect. More effective strategies often involve the introduction of a potent DMG onto the molecule.

Meta-selectivity: Achieving meta-selectivity can be more challenging. Electron-withdrawing groups, such as a nitro group, typically direct incoming electrophiles to the meta position. savemyexams.com Therefore, nitration of this compound would be expected to yield a product with the nitro group at the 3- or 6-position, meta to the electron-donating methyl group.

Para-selectivity: The methyl group in toluene is an ortho, para-director for electrophilic aromatic substitution. savemyexams.com This means that in reactions like nitration or halogenation, the incoming electrophile will preferentially add to the positions ortho (2 and 6) or para (4) to the methyl group. Since the 2-position is already occupied by bromine, electrophilic substitution would be directed to the 4- and 6-positions.

The differential reactivity of the C-I and C-Br bonds is a key factor in regioselective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Negishi couplings. smolecule.com This allows for selective substitution at the 5-position, leaving the bromine at the 2-position available for subsequent transformations. For instance, a chemoselective Suzuki reaction of 5-bromo-2-iodotoluene (B45939) with phenylboronic acid can yield 3-methyl-4-phenylbromobenzene.

Influence of Directing Groups on Regioselectivity

Directing groups play a crucial role in controlling the position of functionalization on an aromatic ring. These groups can be broadly classified as electron-donating or electron-withdrawing.

Electron-Donating Groups (Activating Groups): Groups like methyl (-CH3), hydroxyl (-OH), and amino (-NH2) donate electron density to the benzene (B151609) ring, making it more reactive towards electrophiles. savemyexams.com They direct incoming electrophiles to the ortho and para positions. savemyexams.com In this compound, the methyl group activates the ring and directs substitution to the 4- and 6-positions.

Electron-Withdrawing Groups (Deactivating Groups): Groups such as nitro (-NO2), cyano (-CN), and carbonyl groups (e.g., in aldehydes and ketones) withdraw electron density from the ring, making it less reactive towards electrophiles. savemyexams.com These groups generally direct incoming electrophiles to the meta position. savemyexams.com

The interplay of these directing effects determines the final regiochemical outcome. For example, in an electrophilic substitution on this compound, the activating methyl group will strongly direct to the 4- and 6-positions. The ortho-directing influence of the bromine at position 2 would also favor the 6-position. The para-directing influence of the iodine at position 5 would favor the 2-position, which is already substituted. Therefore, the 4- and 6-positions are the most likely sites for electrophilic attack.

Directed ortho-metalation (DoM) provides a powerful method for overriding these inherent directing effects. wikipedia.orgorganic-chemistry.org By introducing a strong directing metalation group (DMG) such as an amide or a methoxy (B1213986) group, it is possible to direct lithiation, and subsequent electrophilic trapping, to the position immediately adjacent to the DMG, regardless of the electronic nature of other substituents. wikipedia.org

Synthetic Applications as Building Blocks for Complex Organic Molecules

The ability to selectively functionalize this compound at different positions makes it a valuable building block for the synthesis of more complex organic molecules. cymitquimica.com Its derivatives are utilized in various fields, including pharmaceutical research, agrochemicals, and material science.

Preparation of Advanced Intermediates for Pharmaceutical Research

This compound and its derivatives serve as key starting materials for the synthesis of a wide range of pharmaceutical intermediates. evitachem.com The presence of two distinct halogen atoms allows for sequential and site-specific introduction of various functional groups, which is a crucial aspect of drug design and development. smolecule.com For example, halogenated toluenes can exhibit antimicrobial and antitumor activities, and the halogen substituents can enhance the lipophilicity and biological interactions of a molecule. smolecule.com

Research has shown that this compound can be used to synthesize compounds with potential biological activity. For instance, it has been used as a precursor in the synthesis of a novel compound with potential antibacterial activity. smolecule.com Furthermore, it is a known precursor for the synthesis of 2-bromo-5-iodobenzyl alcohol, an important medical intermediate used to synthesize compounds with various functional group substitutions. google.com

Below is a table summarizing some research findings on the use of this compound derivatives in pharmaceutical research:

| Starting Material | Reaction Type | Product | Potential Application |

| This compound | Suzuki-Miyaura Coupling | 2-bromo-5-(4-bromo-2-methylphenyl)-3-methylpyridine | Antibacterial |

| This compound | Multi-step synthesis | 2-bromo-5-iodobenzyl alcohol | Medical intermediate |

| 5-Bromo-2-iodotoluene | Suzuki-Miyaura Coupling | Biaryl compounds | Medicinal chemistry |

This table is generated based on available research data and is for informational purposes only.

Synthesis of Agrochemical and Material Science Precursors

The versatility of this compound extends to the fields of agrochemicals and material science. In agrochemical research, the introduction of specific halogen patterns can lead to compounds with desired herbicidal, insecticidal, or fungicidal properties.

In material science, this compound is a precursor for the synthesis of functionalized aromatic compounds that are essential components in the development of novel materials. smolecule.com For example, it has been employed as a key intermediate in the synthesis of molecules with electroluminescent properties, which are used in organic light-emitting diodes (OLEDs). smolecule.com It has also been utilized as a starting material to create compounds with potential applications in organic field-effect transistors (OFETs) due to their unique electronic properties. smolecule.com

Here are some examples of its application in these fields:

| Starting Material | Reaction Type | Product | Application Area |

| This compound | Suzuki Coupling | 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl | Electroluminescent materials |

| This compound | Suzuki Coupling | 4,4′-dibromo-2-methyl-biphenyl | Organic light-emitting diodes (OLEDs) |

| 5-Bromo-2-iodotoluene | Cross-coupling reactions | Biaryl compounds | Organic electronics |

This table is generated based on available research data and is for informational purposes only.

Functionalization Towards Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems.

The bromine and iodine atoms can be utilized in a variety of coupling reactions to construct rings containing nitrogen, oxygen, or sulfur. For example, palladium-catalyzed coupling reactions are widely used to form carbon-nitrogen and carbon-carbon bonds, which are fundamental steps in the synthesis of many heterocyclic frameworks. wiley-vch.de

One notable application is in the synthesis of substituted pyridines. For instance, this compound has been used to synthesize 2-bromo-5-(4-bromo-2-methylphenyl)-3-methylpyridine. smolecule.com Furthermore, research has demonstrated the synthesis of 1,3,4-oxadiazoles from aryl iodides, a reaction that is tolerant of bromo-substituents, allowing for further functionalization. acs.org This highlights the potential of using this compound to create functionalized heterocyclic systems.

The development of cascade reactions, where multiple bonds are formed in a single operation, has further expanded the utility of precursors like this compound. For example, a denitrogenative palladium-catalyzed cascade reaction has been reported for the synthesis of fluorenes, a type of polycyclic aromatic hydrocarbon, from aryl iodides and 2-bromoarylaldehyde hydrazones. rsc.org

Emerging Research Directions and Future Perspectives in 2 Bromo 5 Iodotoluene Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for enhancing the reactivity and selectivity of reactions involving 2-bromo-5-iodotoluene. The presence of two different halogen atoms allows for chemoselective reactions, where one halogen reacts preferentially over the other. This selectivity is often governed by the choice of catalyst and reaction conditions.

Palladium-based catalysts are widely used for cross-coupling reactions involving aryl halides. acs.orgmdpi.com For instance, the chemoselective Suzuki reaction of 5-bromo-2-iodotoluene (B45939) with phenylboronic acid can be controlled to yield specific products. sigmaaldrich.com The reactivity of aryl halides in such reactions typically follows the order I > Br > Cl, enabling selective coupling at the iodine-bearing position. mdpi.com However, achieving high selectivity can be challenging, and steric hindrance from the adjacent methyl group in this compound can influence the reaction outcome. acs.orgacs.org

Recent research has focused on developing more efficient and selective catalysts. For example, cobalt-catalyzed coupling reactions have emerged as a practical alternative for the synthesis of diarylmethanes. acs.org Copper-based catalyst systems are also being explored for hydroxylation of aryl halides, offering economic and environmental advantages over traditional methods. sci-hub.box The choice of ligand is critical in these systems, as it can significantly impact the catalyst's activity and selectivity. sci-hub.box For instance, in the copper-catalyzed hydroxylation of 4-iodotoluene, the use of different pyrazolylpyridineamine ligands showed that substituents on the pyrazole (B372694) ring have a pronounced effect on the reaction's success. sci-hub.box

Future research in this area will likely focus on the design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, leading to even greater control over reactivity and selectivity. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will also be a key area of investigation. mdpi.com

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of and with this compound, aiming to reduce waste, improve energy efficiency, and use more environmentally benign reagents. mlsu.ac.in One approach involves the development of one-pot synthesis methods, which combine multiple reaction steps into a single operation, thereby reducing the need for purification of intermediates and minimizing solvent usage. patsnap.com

A patented method for synthesizing this compound from o-toluidine (B26562) exemplifies a greener approach. patsnap.com This process involves iodination using iodine powder and sodium percarbonate, followed by a one-pot diazotization and bromination using sodium nitrite (B80452), hydrobromic acid, and a copper/copper bromide catalyst. This method is noted for its simple operation, mild reaction conditions, and high raw material conversion rate. patsnap.com Furthermore, the ability to reuse hydrobromic acid multiple times contributes to cost savings and a more environmentally friendly process. patsnap.com

Another key aspect of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Electrochemical methods are gaining attention as a sustainable alternative for chemical synthesis. wiley.com These methods can utilize renewable electricity and often operate under mild conditions. For instance, electrochemical carboxylation uses carbon dioxide, an inexpensive and abundant C1 source, to synthesize carboxylic acids. wiley.com While not yet specifically applied to this compound in the reviewed literature, the potential for using such green technologies in its future synthesis and transformations is significant.

Future research will likely focus on replacing hazardous reagents with greener alternatives, such as using hypervalent iodine reagents which are becoming recognized as eco-friendly options for various transformations. acs.org The development of solvent-free reaction conditions and the use of catalysts that can be easily recovered and recycled will also be important areas of exploration. mdpi.com

Applications in Supramolecular Chemistry and Nanomaterials

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for supramolecular chemistry and nanomaterials. cymitquimica.com The ability to selectively functionalize the bromine and iodine positions allows for the programmed assembly of complex, well-defined architectures.

For example, derivatives of this compound can be used to synthesize biphenyl (B1667301) compounds, which are important components of liquid crystals and organic light-emitting diodes (OLEDs). sigmaaldrich.com The synthesis of 4-bromo-4′-(carbazol-9-yl)-2-methylbiphenyl from 5-bromo-2-iodotoluene is one such example. sigmaaldrich.com

The field of supramolecular chemistry often relies on non-covalent interactions to construct large assemblies. Bowl-shaped π-conjugated molecules like sumanene, for instance, have garnered interest for their potential applications in materials science. beilstein-journals.org While not directly synthesized from this compound, the synthetic strategies for functionalizing such complex molecules often involve cross-coupling reactions where halogenated precursors are key. The principles used in the derivatization of these complex structures could be applied to molecules derived from this compound.

Future research may explore the use of this compound derivatives in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The directional bonding afforded by the specific substitution pattern of this molecule could be exploited to create porous materials with tailored properties for applications in gas storage, separation, and catalysis. The development of novel nanomaterials with unique optical and electronic properties based on this compound building blocks is another promising avenue.

Advanced Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a powerful and efficient strategy for building molecular complexity. uni-frankfurt.debeilstein-journals.org The development of MCRs involving this compound could streamline the synthesis of complex molecules, such as pharmaceuticals and agrochemicals.

Palladium-catalyzed three-component reactions that combine aryl halides, isocyanides, and diamines have been shown to be an efficient route to 2-aryl-2-imidazolines. acs.org Although 2-iodotoluene (B57078) itself showed low yields in some instances due to steric hindrance, the principle of such MCRs could be extended to this compound, potentially allowing for the selective synthesis of complex heterocyclic structures. acs.org

One-pot synthesis strategies are also gaining prominence. A one-pot synthesis-functionalization strategy has been developed for the streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids and aryl iodides. nih.gov This method demonstrates that aryl halides with bromo-substituents are well-tolerated, suggesting that this compound could be a suitable substrate for such transformations, allowing for the creation of functionalized oxadiazoles (B1248032) with a handle for further diversification. nih.gov

A patented one-pot method for the synthesis of this compound itself has been reported, combining diazotization and bromination steps. patsnap.com This approach simplifies the procedure and reduces byproducts. patsnap.com

Future research will likely focus on the design of new MCRs that exploit the differential reactivity of the C-Br and C-I bonds in this compound. This could lead to the development of highly convergent and stereoselective syntheses of complex target molecules. The integration of MCRs with other green chemistry principles, such as the use of catalytic reagents and benign solvents, will be a key trend. mlsu.ac.in

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-5-iodotoluene, and how can their efficiency be evaluated?

- Methodological Answer : The compound is typically synthesized via directed halogenation or cross-coupling reactions. For example, literature reports a two-step halogenation process starting from toluene derivatives, yielding 69–70% using palladium catalysts under controlled conditions . Efficiency should be assessed by comparing reaction time, yield, and purity (e.g., >98% purity achievable via column chromatography, as noted in product specifications ). Researchers should also consider byproduct formation using GC-MS or HPLC analysis.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. In ¹H NMR, expect aromatic protons in the 6.8–7.5 ppm range, with splitting patterns reflecting substituent positions. The presence of bromine and iodine isotopes (e.g., ¹²⁷I and ⁷⁹/⁸¹Br) generates distinct isotopic clusters in mass spectra, aiding structural confirmation . Cross-referencing with databases like PubChem or Sigma-Aldrich (for related analogs) ensures accurate interpretation .

Q. How can researchers verify the purity of this compound before use in downstream reactions?

- Methodological Answer : Purity validation requires a combination of techniques:

- HPLC : Detect trace impurities using a C18 column and UV detection at 254 nm.

- Melting Point Analysis : Compare observed mp with literature values (if available) to identify polymorphic forms or contaminants .

- Elemental Analysis : Confirm Br and I content matches theoretical values (e.g., 25.7% Br, 40.9% I) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity observed during electrophilic substitution reactions of this compound?

- Methodological Answer : Regioselectivity conflicts often arise from competing directing effects of bromine (meta-directing) and iodine (ortho/para-directing). To address this:

- Perform kinetic vs. thermodynamic control experiments (vary temperature/reactant ratios).

- Use computational modeling (DFT) to predict preferential substitution sites based on electron density maps .

- Cross-validate with X-ray crystallography to confirm product structures .

Q. What strategies optimize the stability of this compound in storage and under reaction conditions?

- Methodological Answer : Stability challenges stem from light sensitivity and potential C-I bond cleavage. Mitigation strategies include:

- Storage : Amber glassware, inert atmosphere (N₂/Ar), and temperatures below –20°C to prevent decomposition .

- Reaction Conditions : Use radical inhibitors (e.g., BHT) in free-radical-prone reactions. Monitor degradation via TLC or in-situ FTIR .

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Discrepancies may arise from impurities, polymorphs, or instrumentation variability. Steps to resolve:

- Reproduce Synthesis : Follow documented protocols rigorously to isolate pure product .

- Collaborative Validation : Share samples with independent labs for comparative analysis.

- Advanced Characterization : Employ DSC (Differential Scanning Calorimetry) to detect polymorphic forms or hydrate formation .

Data Contradiction and Experimental Design

Q. What experimental design principles minimize bias when studying the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Control Experiments : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) to distinguish catalytic vs. non-catalytic pathways .

- Statistical Replication : Perform triplicate runs to assess reproducibility.

- In-Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation .

Q. How can researchers systematically analyze conflicting data on the compound’s toxicity or environmental impact?

- Methodological Answer :

- Literature Meta-Analysis : Compare toxicity studies using PRISMA guidelines to identify methodological inconsistencies (e.g., cell lines, exposure durations) .

- QSAR Modeling : Predict ecotoxicological endpoints (e.g., LC₅₀) based on structural analogs .

- Experimental Validation : Conduct Ames tests or Daphnia magna assays under standardized OECD conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.